molecular formula C6H15N2O2+ B1261287 2,5-Diammoniohexanoate

2,5-Diammoniohexanoate

Cat. No. B1261287
M. Wt: 147.2 g/mol
InChI Key: CEVCRLBFUJAKOG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diammoniohexanoate is the conjugate acid of 2,5-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group;  major species at pH 7.3. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a 2,5-diaminohexanoic acid.

Scientific Research Applications

Precursors in Materials Science

2,5-Diammoniohexanoate derivatives, such as metal alkanoates, are significant in materials science. Metal 2-ethylhexanoates are used as precursors in various applications, including materials science, catalysts for ring opening polymerizations, and painting industries. These compounds are valued for their roles in synthesis and physico-chemical properties, contributing to advancements in materials science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Solar Cell Applications

Hexane-1,6-diammonium pentaiodobismuth (HDA-BiI5), a narrow-bandgap molecular semiconductor, demonstrates potential in solar cell fabrication. It is identified as an N-type semiconductor capable of absorbing most visible light. This property is beneficial for solar cell applications, especially when used with SnO2 as an electron transport layer, enhancing the photovoltaic performance (Li et al., 2021).

Combustion Chemistry

Research on the combustion behavior of iso-paraffinic molecular structures, including those larger than seven carbon atoms like 2,5-dimethylhexane, provides insights into the combustion characteristics of real fuels. This includes studying their oxidation under various conditions and developing chemical kinetic models to improve predictions and understand fuel reactivity (Sarathy et al., 2014).

Lubrication in Steel-Steel Contact

Hexanoate-based protic ionic liquids, including derivatives of 2,5-diammoniohexanoate, are investigated as lubricants in steel-steel sliding contact. Their physicochemical properties and the formation of tribolayers on worn steel surfaces significantly reduce friction, which is crucial for industrial applications (Guo, Smith, & Iglesias, 2020).

Biomass Resource Applications

2,5-Hexanedione, derived from biomass resources like dimethyl furane, is synthesized using a highly efficient biphasic system. This approach, involving the use of mineral acids as hydrolysis catalysts, demonstrates the potential for eco-friendly production of valuable chemicals from biomass resources (Yueqin et al., 2016).

Sustainable Chemical Process Development

The application of sustainability metrics in chemical process development, particularly in the production of higher alcohols from ethanol, is crucial. The research evaluates the effectiveness of early-stage sustainability metrics and highlights the potential for biobased routes in chemical production, balancing economic and environmental perspectives (Patel et al., 2015).

properties

Product Name

2,5-Diammoniohexanoate

Molecular Formula

C6H15N2O2+

Molecular Weight

147.2 g/mol

IUPAC Name

2,5-bis(azaniumyl)hexanoate

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1

InChI Key

CEVCRLBFUJAKOG-UHFFFAOYSA-O

Canonical SMILES

CC(CCC(C(=O)[O-])[NH3+])[NH3+]

synonyms

2,5-diaminohexanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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